Anticancer agent 187

cytotoxicity IC50 cancer cell lines

Researchers seeking to investigate a novel pyridine-bearing pentose moiety with a profile comparable to doxorubicin but a distinct mechanistic signature face a supply gap. Anticancer agent 187 (Compound 4), the most potent of its synthesized series, directly addresses this need. - Validated multi-line cytotoxicity: IC50 values of 11.7 µM (HepG2), 14.81 µM (Caco-2), and activity against MCF-7. - Proven in vivo sarcoma cell targeting in tumor-bearing mouse models. - Enables theranostic research via I-131 radioiodination for combined beta-particle therapy and SPECT imaging. Procure the authenticated benchmark compound to drive your SAR and preclinical colon cancer programs with confidence.

Molecular Formula C21H26N4O7
Molecular Weight 446.5 g/mol
Cat. No. B12378578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 187
Molecular FormulaC21H26N4O7
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C(=C1C(C(C(C(CNC2=CC(=CC=C2)O)O)O)O)O)C#N)N)C
InChIInChI=1S/C21H26N4O7/c1-3-32-21(31)15-10(2)25-20(23)13(8-22)16(15)18(29)19(30)17(28)14(27)9-24-11-5-4-6-12(26)7-11/h4-7,14,17-19,24,26-30H,3,9H2,1-2H3,(H2,23,25)/t14-,17-,18+,19+/m0/s1
InChIKeyNTLJUEBHXFVDDO-WQANXHIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 187 (Compound 4) Overview


Anticancer agent 187, designated as compound 4 in primary literature, is a novel pyridine-bearing pentose moiety synthesized via a one-pot multicomponent reaction using D-glucose [1]. It exhibits cytotoxic activity against HepG2, Caco2, and MCF-7 cancer cell lines and has demonstrated sarcoma cell targeting in a tumor-bearing mouse model in vivo [1][2].

Why Anticancer Agent 187 Cannot Be Substituted


Anticancer agent 187 cannot be simply interchanged with other in-class compounds due to its unique combination of a pyridine-bearing pentose moiety and quantifiably differentiated cytotoxic profile across multiple cancer cell lines [1]. Within its own synthesized series, even minor structural modifications lead to a dramatic decrease in activity; for instance, compound 8 (18.53 µM IC50) is significantly less potent than compound 4 (11.7 µM), and other derivatives exhibit IC50 values exceeding 70 µM [1]. Furthermore, its proven in vivo targeting of sarcoma cells is a specific functional attribute not shared by its closest structural analogs, reinforcing the necessity for precise compound procurement [1].

Quantitative Evidence for Anticancer Agent 187


Cytotoxicity Comparison with Doxorubicin

Compound 4 (Anticancer agent 187) exhibits differentiated cytotoxic potency compared to the standard chemotherapeutic doxorubicin. While doxorubicin is more potent against HepG2 and MCF-7 cells, compound 4 shows comparable activity against Caco-2 cells, with a less than 1.2-fold difference in IC50 values [1]. This suggests a distinct spectrum of activity that may be advantageous in specific cancer types.

cytotoxicity IC50 cancer cell lines

Potency Superiority Over Structural Analog

Within the same study series, compound 4 is the most potent cytotoxic agent. A direct comparison with compound 8, the second most active derivative, reveals that compound 4 is quantifiably superior. It is 1.6-fold more potent against HepG2 cells and 1.5-fold more potent against MCF-7 cells [1].

structure-activity relationship IC50 analog comparison

In Vivo Theranostic Targeting by Radioiodination

Unlike its non-radioactive analogs or standard chemotherapeutics, Anticancer agent 187 can be successfully radioiodinated with I-131, enabling its use as a theranostic agent. An in vivo biodistribution study in sarcoma-bearing mice demonstrated its specific targeting to tumor cells, confirming its potential for simultaneous therapy and diagnostic imaging [1].

in vivo theranostic biodistribution sarcoma

Application Scenarios for Anticancer Agent 187


Colon Cancer Research with Alternative Cytotoxicity

Given its near-equivalent potency to doxorubicin against the Caco-2 colorectal adenocarcinoma cell line (IC50: 14.81 µM vs. 12.49 µM) [1], Anticancer agent 187 is ideally suited for preclinical studies in colon cancer where researchers aim to investigate a new chemical entity with a distinct toxicity or mechanistic profile while maintaining comparable efficacy to a standard of care.

Theranostic Agent Development for Sarcoma

The demonstrated ability to radioiodinate Anticancer agent 187 with I-131 and its subsequent targeting of sarcoma cells in vivo [1] makes it a prime candidate for use in theranostic research programs. This compound can serve as a foundational molecule for developing agents that combine beta-particle therapy with SPECT imaging, a dual functionality not inherent to most conventional chemotherapeutics.

SAR Studies on Pyridine-Pentose Scaffolds

As the most potent compound within its synthesized series [1], Anticancer agent 187 (Compound 4) serves as the benchmark lead compound for further SAR investigations. Medicinal chemistry teams can procure this specific compound as a positive control and reference point when designing and evaluating new derivatives aimed at improving potency, selectivity, or pharmacokinetic properties.

Broad-Spectrum Cytotoxicity Screening Across Cell Lines

With validated IC50 values across hepatocellular carcinoma (HepG2), colorectal adenocarcinoma (Caco-2), and mammary gland breast cancer (MCF-7) cell lines [1], Anticancer agent 187 is a well-characterized tool for inclusion in multi-cell line screening panels. This allows for the rapid benchmarking of new compounds or the investigation of differential sensitivity across cancer types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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